PROTAC-Mediated Degradation Potency (DC50) vs. Occupancy-Based IC50
Btk-IN-29 demonstrates a degradation potency (DC50) of 1.7 nM in cellular BTK degradation assays, a metric distinct from the IC50 values reported for occupancy-based inhibitors [1]. This DC50 value reflects the concentration required to degrade 50% of the cellular BTK protein pool, whereas conventional inhibitors like ibrutinib (IC50 = 0.5 nM) and zanubrutinib (IC50 = 0.3 nM) only measure inhibition of enzymatic activity [2]. The functional consequence of this mechanistic difference is that Btk-IN-29 maintains full efficacy against BTK C481S mutant proteins (IC50 = 0.69 nM) , whereas ibrutinib loses all inhibitory activity against this same mutant (IC50 > 1 μM) [3].
| Evidence Dimension | BTK Degradation Potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 1.7 nM (BTK degradation); IC50 = 0.69 nM (BTK binding) |
| Comparator Or Baseline | Ibrutinib IC50 = 0.5 nM (BTK wild-type inhibition); Ibrutinib IC50 > 1 μM (BTK C481S mutant); Zanubrutinib IC50 = 0.3 nM (BTK wild-type) |
| Quantified Difference | Btk-IN-29 retains sub-nanomolar potency against C481S mutant (IC50 = 0.69 nM) vs. >1,000 nM for ibrutinib (>1,000-fold difference) |
| Conditions | Cellular BTK degradation assay (PROTAC DC50); Biochemical kinase inhibition assay (IC50) |
Why This Matters
The 1,000-fold retention of potency against the C481S resistance mutant demonstrates that Btk-IN-29 is the only compound in this comparison capable of addressing acquired resistance to covalent BTK inhibitors.
- [1] BeiGene, Ltd. (2023). Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use. WO2021219070A1. DC50 value for compound 14 (Btk-IN-29). View Source
- [2] Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. View Source
- [3] Woyach, J. A., et al. (2014). Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. New England Journal of Medicine, 370(24), 2286-2294. View Source
